[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride
Overview
Description
“[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride”, also known as MP3H, is a chemical compound that belongs to the class of piperidines. It has a molecular formula of C7H16ClNO and a molecular weight of 165.66 .
Synthesis Analysis
The synthesis of this compound involves a process called Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution . The target is synthesized in four steps and 40% overall yield from methyl vinyl ketone and diethyl malonate . The key operation is a practical crystallization-induced dynamic resolution for the conversion of a trans/cis mixture of lactam acid 17 into the desired trans-lactam acid salt in >95% de and 91% yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation:C[C@@H]1CCC@@HCO.Cl
. This notation represents the 3D structure of the molecule, including the stereochemistry. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Michael addition reaction followed by a biocatalytic transamination . The transamination reaction sets the methyl bearing center in >99.5% ee .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 165.66 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis of Complex Molecules
This compound plays a crucial role in the synthesis of complex molecules. It is synthesized in four steps with a 40% overall yield from methyl vinyl ketone and diethyl malonate . The key operation is a practical crystallization-induced dynamic resolution for the conversion of a trans/cis mixture of lactam acid 17 into the desired trans-lactam acid salt in >95% de and 91% yield .
Biocatalytic Transamination
The compound is used in biocatalytic transamination processes. This process sets the methyl bearing center in >99.5% ee .
Pharmaceutical Applications
The compound is a part of the piperidine class of pharmaceuticals. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Discovery and Biological Evaluation of Potential Drugs
The compound is used in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Orexin Receptor Antagonist
The compound is a part of the synthesis of orexin receptor antagonist MK-6096 . MK-6096 is a potent dual Orexin receptor antagonist in clinical trials for the treatment of sleep disorder .
Crystallization-Induced Dynamic Resolution
The compound is used in crystallization-induced dynamic resolution (CIDR) of lactam acid 17 by salt formation with achiral amines .
Mechanism of Action
Target of Action
The primary target of [(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride, also known as 3-Piperidinemethanol, 6-methyl-, hydrochloride (1:1), (3R,6S)-rel-, is the Orexin receptor . This receptor plays a crucial role in the regulation of sleep and wakefulness .
Mode of Action
The compound acts as a potent dual Orexin receptor antagonist . It binds to the Orexin receptors, blocking their activation by Orexin neuropeptides. This action results in the suppression of wakefulness and promotion of sleep .
Biochemical Pathways
The compound affects the Orexinergic system , which is a central promoter of wakefulness. By antagonizing the Orexin receptors, the compound suppresses the activity of this system, leading to the promotion of sleep .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the suppression of the Orexinergic system . This suppression leads to a decrease in wakefulness and an increase in sleep, making the compound potentially useful in the treatment of sleep disorders .
properties
IUPAC Name |
[(3S,6R)-6-methylpiperidin-3-yl]methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNSDDLUAVIRTL-HHQFNNIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2007920-93-4 | |
Record name | 3-Piperidinemethanol, 6-methyl-, hydrochloride (1:1), (3R,6S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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